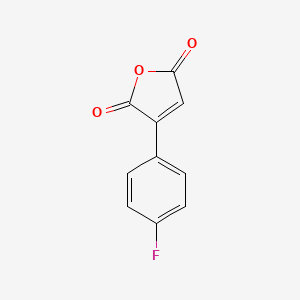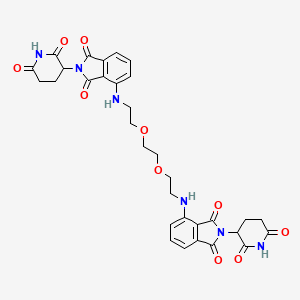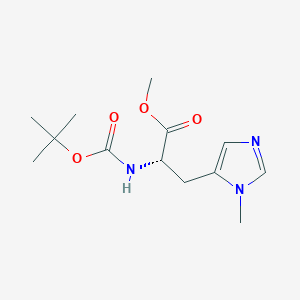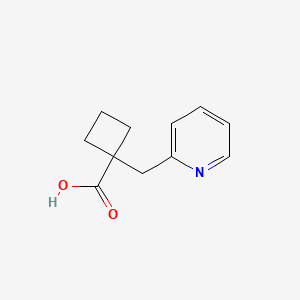
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is a chemical compound with the formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is used in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a pyridin-2-ylmethyl group . This unique structure contributes to its diverse applications in scientific research.Scientific Research Applications
Solvothermal Synthesis and Structural Analysis
The study of uranyl complexes with cyclobutanedicarboxylic acid derivatives reveals the potential of these compounds in crafting novel uranyl-organic frameworks. Such frameworks have been characterized for their unique structural properties, demonstrating the potential of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid derivatives in creating chiral, microporous materials suitable for various applications including catalysis and separation technologies (Thuéry, 2006).
Ring-Opening Metathesis Polymerization (ROMP)
Research on 1-substituted cyclobutenes, including derivatives of cyclobutanecarboxylic acid, has expanded our understanding of their reactivity in ring-opening metathesis polymerization (ROMP). This process yields polymers with diverse structural and stereochemical properties, highlighting the potential of these compounds in materials science for creating novel polymeric materials with tailored features (Song et al., 2010).
Coordination Chemistry and Metal Complex Formation
The coordination behavior of nickel(II) complexes with cyclen- and cyclam-pyridine, closely related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, indicates these ligands' versatility in stabilizing metal complexes with distinct geometries. Such studies are crucial for developing new materials with applications ranging from catalysis to the design of molecular electronic devices (Ghachtouli et al., 2006).
Molecular Sensing and Chemosensors
A bis(pyridine-2-ylmethyl)amine derivative, related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, demonstrates significant potential as a colorimetric and fluorescent chemosensor for Cu2+ ions. Such compounds offer a promising approach for developing sensitive and selective sensors for metal ions in various environmental and biological contexts (Zheng et al., 2016).
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is not specified in the sources I found. Its applications in drug discovery suggest that it may interact with biological systems in a specific way.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, proper protective equipment should be worn and spills should be prevented from entering sewers, watercourses, or low areas .
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(5-3-6-11)8-9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIAVBNDBNJMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)
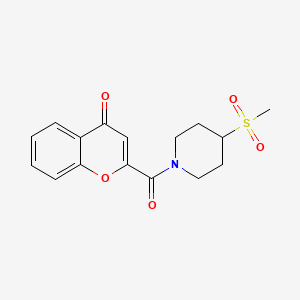
![Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2796608.png)
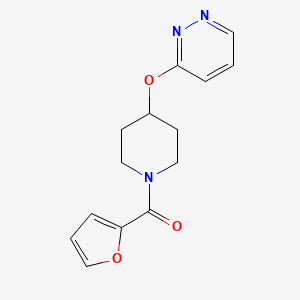

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
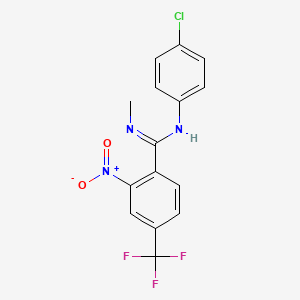
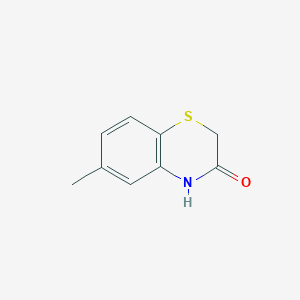
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
